Cyclohexanamine, 4-(cyclohexylmethyl)-
Description
Cyclohexanamine, 4-(cyclohexylmethyl)- (CAS: 1761-71-3; synonyms: 4,4′-methylenebis(cyclohexanamine), PACM) is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol. Its structure consists of two cyclohexylamine moieties linked by a methylene bridge, yielding three geometric isomers: trans-trans, cis-cis, and cis-trans . This compound is industrially significant, particularly in polymer production (e.g., epoxy resins) due to its dual primary amine functionalities, which enhance cross-linking efficiency.
Properties
CAS No. |
37621-85-5 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10,14H2 |
InChI Key |
BHMDNHIWCXQHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Aminomethyl)cyclohexanamine (CAS: 13338-82-4)
- Molecular Formula : C₇H₁₆N₂
- Molecular Weight : 128.22 g/mol
- Key Differences: Lacks the methylene bridge, featuring a single cyclohexane ring with an aminomethyl substituent. Exists as cis- and trans-isomers.
- Applications : Intermediate in pharmaceutical synthesis; lower steric hindrance compared to PACM .
4-(Trifluoromethyl)cyclohexylamine (CAS: 58665-70-6)
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine
- Molecular Formula : C₁₄H₂₂N₂O
- Synthesis: Produced via reaction of 2-(cyclohexylamino)propan-1-ol with pyridin-2-ol derivatives; purified via silica gel chromatography (43% yield) .
Physicochemical Properties
| Compound | Boiling Point (°C) | LogP | Water Solubility (mg/L) | Key Functional Groups |
|---|---|---|---|---|
| PACM | Not reported | 2.1 | Low (<100) | Dual primary amines |
| 4-(Aminomethyl)cyclohexanamine | 220–225 | 0.9 | Moderate (~500) | Single primary amine |
| 4-(Trifluoromethyl)cyclohexylamine | 150–155 | 1.8 | Low (<100) | Trifluoromethyl, primary amine |
Notes:
- PACM’s higher LogP (2.1) suggests greater lipophilicity, favoring membrane permeability in biological systems .
- The trifluoromethyl group in 58665-70-6 significantly reduces water solubility due to hydrophobicity .
Pharmacological and Toxicological Profiles
PACM
- Toxicity: Acute oral LD₅₀ (rat): 1,200 mg/kg . Skin sensitization: Positive in murine local lymph node assays . Genotoxicity: Negative in Ames tests; structural analogue 6864-37-5 showed clastogenicity at high doses .
4-(Aminomethyl)cyclohexanamine
N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine
- Applications : Candidate for CNS-targeting drugs due to trifluoromethyl-enhanced blood-brain barrier penetration .
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